6-Iodopyridazin-3-amine

Beschreibung

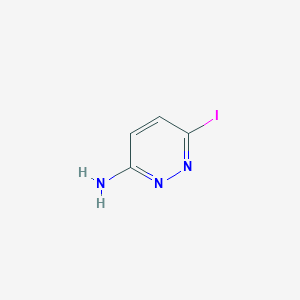

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-iodopyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEUBRHRIJMZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446472 | |

| Record name | 6-iodopyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187973-60-0 | |

| Record name | 6-iodopyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Iodopyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Iodopyridazin 3 Amine

Precursor-Based Synthetic Routes to 6-Iodopyridazin-3-amine

The synthesis of this compound often relies on the functionalization of pre-existing pyridazine (B1198779) rings. These methods involve the introduction or modification of substituents at specific positions, guided by the inherent reactivity of the pyridazine core.

Halogenation Processes Involving Pyridazine Derivatives

Direct halogenation of an unsubstituted pyridazin-3-amine precursor is challenging due to the electronic nature of the heterocyclic ring, which can lead to mixtures of products. A more controlled and common approach involves utilizing a precursor that already possesses a suitable leaving group at the 6-position, such as a chloro or bromo substituent. For instance, a common and commercially available starting material is 3-amino-6-chloropyridazine.

The conversion of 3-amino-6-chloropyridazine to this compound can be achieved through a halogen exchange reaction, often referred to as a Finkelstein-type reaction. This process typically involves treating the chloro-derivative with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone or acetonitrile (B52724). The reaction is driven by the precipitation of the less soluble sodium or potassium chloride.

| Starting Material | Reagent | Solvent | Typical Conditions | Product |

| 3-Amino-6-chloropyridazine | Sodium Iodide (NaI) | Acetone | Reflux | This compound |

Sequential Halogenation Techniques for Regioselective Functionalization

Regioselective functionalization is crucial for the synthesis of specifically substituted pyridazines. This can be achieved through a sequence of reactions where directing groups or differences in reactivity are exploited to install substituents at desired positions. For pyridazine systems, the positions adjacent to the ring nitrogens (3 and 6) and the positions beta to the nitrogens (4 and 5) exhibit different reactivities.

A strategy for achieving regioselectivity involves starting with a di-halogenated pyridazine, such as 3,6-dichloropyridazine. One of the chloro groups can be selectively substituted, for example, through a nucleophilic aromatic substitution (SNAr) reaction with ammonia or an amine source to install the 3-amino group. The remaining chloro group at the 6-position can then be converted to an iodo group as described previously. The selectivity in the initial amination step is often controlled by reaction conditions such as temperature and solvent.

Alternatively, methods are being developed for the highly regioselective halogenation of pyridine (B92270) N-oxides and related heterocycles, which could be adapted for pyridazine systems. nih.gov These processes often proceed under mild conditions and provide practical access to specific halo-substituted heterocycles. nih.gov For pyridine rings, strategies involving a temporary ring-opening to form reactive Zincke imine intermediates have been shown to allow for highly regioselective 3-halogenation. chemrxiv.orgchemrxiv.org Such advanced strategies could potentially be applied to pyridazine precursors to control the position of halogenation.

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. Palladium and copper catalysts are particularly prominent in the synthesis and functionalization of heterocyclic compounds like pyridazines.

Palladium-Catalyzed Synthetic Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the prompt mentions transformations from piperazine, the synthesis of an aromatic pyridazine from a saturated piperazine is not a direct or common transformation. Instead, palladium catalysis is highly relevant for the functionalization of pyridazine precursors.

For example, the synthesis of 3-amino-6-arylpyridazines is efficiently achieved via the Suzuki-Miyaura cross-coupling reaction, starting from 3-amino-6-chloropyridazine and various arylboronic acids in the presence of a palladium(0) catalyst. researchgate.net This highlights the utility of palladium catalysis in modifying the 6-position of the pyridazine ring. A similar palladium-catalyzed approach, such as a Buchwald-Hartwig amination, could be envisioned to introduce the amino group at the 3-position of a 3,6-diiodopyridazine precursor.

Furthermore, palladium-catalyzed carbonylation reactions are used to introduce amide functionalities into iodoheteroaromatic substrates. researchgate.netnih.gov This methodology could be employed to build more complex structures from the this compound scaffold.

| Reaction Type | Starting Material | Coupling Partner / Reagent | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | 3-Amino-6-chloropyridazine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Amino-6-arylpyridazine researchgate.net |

| Buchwald-Hartwig Amination | 3,6-Dihalopyridazine | Amine | Pd₂(dba)₃ / BINAP / Base | 3-Amino-6-halopyridazine |

| Aminocarbonylation | 6-Iodoquinoline (example substrate) | Amine, Carbon Monoxide | Pd(OAc)₂ / Ligand / Base | 6-Quinolinecarboxamide researchgate.net |

Copper-Promoted Cyclization Reactions in Pyridazine Annulation

Copper catalysts are instrumental in the fundamental construction of the pyridazine ring itself, a process known as annulation. These methods build the heterocyclic core from acyclic precursors. A notable strategy involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones. nih.govorganic-chemistry.org This reaction synthesizes 1,6-dihydropyridazines with good yields and high regioselectivity under mild conditions. nih.govorganic-chemistry.org The resulting dihydropyridazines can be efficiently oxidized to the aromatic pyridazine ring system, which can then undergo further functionalization to yield this compound. nih.gov

Copper-catalyzed aerobic 6-endo-trig cyclizations provide a direct route to pyridazines, with the choice of solvent influencing whether the dihydropyridazine or the fully aromatized pyridazine is obtained. organic-chemistry.org These annulation strategies offer an alternative to building the desired scaffold from non-cyclic starting materials, complementing the functionalization of pre-formed rings.

Emerging Synthetic Protocols and Green Chemistry Considerations

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally friendly methods for the synthesis of pyridazine derivatives. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

One such approach is the use of ionic liquids as reaction media. Imidazolium ionic liquids have been successfully used in the synthesis of pyridazine derivatives, reducing reaction times from days to hours and increasing yields compared to conventional methods. sioc-journal.cn A significant advantage is that these ionic liquids can often be recycled and reused multiple times without a significant loss in product yield, aligning with the goals of atom economy and waste reduction. sioc-journal.cn

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of pyridazines. researchgate.net Microwave irradiation can dramatically shorten reaction times and often leads to higher yields and cleaner reactions compared to conventional heating.

Other green chemistry strategies applicable to the synthesis of this compound and its precursors include:

Catalyst-focused improvements : Developing metal-free protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which offers a sustainable and cost-effective alternative to metal-catalyzed methods for producing pyridazin-3-amines. organic-chemistry.org

Solventless approaches : Performing reactions without a solvent to reduce volatile organic compound (VOC) emissions. rasayanjournal.co.in

Multicomponent reactions : Designing reactions where three or more reactants combine in a single step to form the product, which increases efficiency and reduces the number of purification steps. nih.gov

These emerging protocols offer promising avenues for the synthesis of this compound in a more sustainable and efficient manner.

Microwave-Enhanced Synthesis Techniques for Polyfunctional Pyridazines

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of polyfunctional pyridazine derivatives. This method offers significant advantages over conventional heating, primarily by dramatically reducing reaction times and often increasing product yields. chim.itresearchgate.net The application of microwave irradiation under solvent-free conditions further enhances the environmental friendliness of the synthetic process. chim.itresearchgate.net

Research has demonstrated that the cyclocondensation of hydrazones to form ethyl-5-cyano-1,6-dihydro-4-methyl-6-oxo-1-(4-X-phenyl)pyridazine-3-carboxylates can be achieved in almost quantitative yields with reaction times shortened to mere minutes. researchgate.net Similarly, protocols starting from 3,6-dichloropyridazine to produce key intermediates like 3-amino-6-chloropyridazine and 3,6-diaminopyridazine have been successfully developed using microwave enhancement in environmentally benign ionic liquids. organic-chemistry.orgrsc.org These methods provide a less time-consuming and greener methodology for accessing diversified pyridazine architectures. organic-chemistry.orgrsc.org

The benefits of microwave-assisted synthesis over traditional methods are summarized in the table below.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of Microwave Synthesis |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | Drastic reduction in process time researchgate.netnih.gov |

| Energy Consumption | High | Low | More energy-efficient due to localized heating |

| Product Yield | Moderate to Good | Good to Excellent | Often results in higher, sometimes quantitative, yields chim.itresearchgate.net |

| Solvent Use | Often requires organic solvents | Allows for solvent-free or green solvent (e.g., ionic liquids) conditions chim.itorganic-chemistry.orgrsc.org | Reduced environmental impact and simplified work-up researchgate.net |

Application of Sustainable Solvents in Pyridazine Synthesis (e.g., propylene carbonate)

The use of sustainable or "green" solvents is a cornerstone of modern synthetic chemistry, aiming to reduce environmental impact. Propylene carbonate (PC) has been investigated as a sustainable solvent for reactions involving pyridazine scaffolds, such as the Suzuki–Miyaura cross-coupling reaction. core.ac.uknih.gov PC is considered a green solvent due to its biodegradability, low toxicity, high boiling point, low vapor pressure, and the fact that it can be synthesized from carbon dioxide, a renewable carbon source. nih.govnih.gov

In the context of pyridazine synthesis, studies have utilized propylene carbonate as a solvent for the Suzuki–Miyaura reaction with 6-iodopyridazin-3(2H)-one, a close structural analog of this compound. nih.gov While the reactions proceeded to give good or excellent yields of the desired biaryl products, a notable limitation was observed. The acidic nature of the hydrogen on the N-2 atom of the 6-iodopyridazin-3(2H)-one ring led to the formation of a 2-hydroxypropyl-chain-containing side-product. nih.gov This occurs via deprotonation of the pyridazinone by the base (Na₂CO₃), followed by a nucleophilic attack of the nitrogen anion on the electrophilic propylene carbonate solvent. nih.gov

This finding is critical for planning syntheses with pyridazine derivatives that possess acidic N-H protons when using propylene carbonate as a solvent.

| Reactant | Reaction | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| 6-iodopyridazin-3(2H)-one | Suzuki–Miyaura | Propylene Carbonate (PC) | Formation of desired biaryl product in good yields. | nih.gov |

| 6-iodopyridazin-3(2H)-one | Suzuki–Miyaura | Propylene Carbonate (PC) | Formation of an N-alkylated side-product (2-hydroxypropyl-chain) due to solvent reactivity. | nih.gov |

Stereoselective Synthesis Approaches for Chiral Analogs Utilizing this compound

The development of stereoselective methods for synthesizing chiral pyridazine derivatives is of high interest, as chirality is a key feature in many biologically active molecules. While specific documented stereoselective syntheses starting directly from this compound are not prevalent in the reviewed literature, general strategies for the asymmetric synthesis of nitrogen-containing heterocycles can be applied.

Catalytic asymmetric synthesis represents the most sophisticated approach for constructing chiral molecules. chim.it For pyridazine and related pyridine scaffolds, several strategies have proven effective:

Catalytic Asymmetric Cross-Coupling: The iodo-substituent on this compound makes it an ideal candidate for various cross-coupling reactions. Chiral ligands complexed with transition metals (e.g., Palladium, Nickel) could be employed to control the stereochemistry of the newly formed C-C bond.

Catalytic Asymmetric Reduction: If the pyridazine ring or a substituent contains a prochiral ketone or imine, it can be asymmetrically reduced using chiral catalysts (e.g., those based on Ruthenium or Rhodium) to create a stereocenter. chim.it

Asymmetric C-H Functionalization: This modern approach involves the direct, enantioselective functionalization of a C-H bond, which can be guided by a chiral catalyst. chim.it

Furthermore, the presence of the iodine atom itself offers unique synthetic possibilities. Chiral hypervalent iodine reagents have been developed for a range of enantioselective oxidative transformations. nih.govrsc.org These reagents can mediate the stereoselective creation of C-O, C-C, and C-N bonds, offering a potential pathway to introduce chirality to analogs derived from this compound. rsc.org

A plausible, though undemonstrated, approach would involve a metal-catalyzed cross-coupling of this compound with a chiral organometallic reagent or the use of a chiral ligand system to induce asymmetry during the coupling process. The development of such methods remains a challenge due to the potential for the Lewis basicity of the pyridazine nitrogen to interfere with or deactivate the catalyst. chim.it

Chemical Reactivity and Functionalization of 6 Iodopyridazin 3 Amine

Reactivity Profile of the Pyridazine (B1198779) Ring System

The reactivity of 6-Iodopyridazin-3-amine is fundamentally governed by the inherent characteristics of the pyridazine ring.

Electron-Deficient Nature of the Pyridazine Moiety

The pyridazine ring is classified as an electron-deficient heteroaromatic system. This electron deficiency arises from the presence of two adjacent nitrogen atoms, which are more electronegative than carbon and thus exert a strong inductive electron-withdrawing effect on the ring. This effect reduces the electron density at the carbon atoms, making the pyridazine nucleus susceptible to nucleophilic attack. The positions ortho and para to the nitrogen atoms (C3 and C6) are particularly electron-poor, influencing the reactivity of substituents at these positions.

Regioselective Reactivity Patterns of this compound

The substitution pattern of this compound, with an amino group at the C3 position and an iodine atom at the C6 position, dictates its regioselective reactivity. The electron-donating amino group can partially counteract the electron-deficient nature of the ring through resonance, while the bulky and electron-withdrawing iodine atom further influences the sites of reaction.

The primary sites for functionalization are the C-I bond and the amino group. The C6 position, bearing the iodine, is the principal site for transformations involving the aryl halide, such as cross-coupling and nucleophilic substitution reactions. The amino group at the C3 position can also participate in various reactions, although this is outside the scope of the current discussion.

Transformations Involving the Aryl Halide (Iodine) Moiety

The carbon-iodine bond is the most reactive site for the functionalization of this compound, enabling a wide range of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions (PCCR) of the C-I Bond (e.g., Suzuki-Miyaura reaction)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The high reactivity of the C-I bond facilitates oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle of many cross-coupling reactions.

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, has been successfully applied to 3-amino-6-iodopyridazine. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C6 position. A comparative study of palladium-catalyzed cross-coupling reactions on 3-amino-6-chloropyridazine and 3-amino-6-iodopyridazine has been conducted, highlighting the utility of the iodo-derivative in these transformations.

| Catalyst | Ligand | Base | Solvent | Reactants | Product | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol | 3-amino-6-iodopyridazine, (Hetero)arylboronic acid | 3-amino-6-(hetero)arylpyridazine | Not specified |

This table represents a general reaction scheme for the Suzuki-Miyaura reaction of 3-amino-6-iodopyridazine. Specific yields and a broader range of substrates are detailed in specialized literature.

Nucleophilic Substitution Reactions at the Iodinated Position

The electron-deficient nature of the pyridazine ring activates the C6 position for nucleophilic aromatic substitution (SNAr). The iodine atom, being a good leaving group, can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, such as amines, alkoxides, and thiolates.

Reactions with amine nucleophiles are of particular interest for the synthesis of differentially substituted 3,6-diaminopyridazine derivatives. These reactions are often carried out under thermal conditions or with the assistance of a catalyst. The success of the substitution is dependent on the nucleophilicity of the incoming amine and the reaction conditions employed.

| Nucleophile | Conditions | Product |

| Primary/Secondary Amines | Heat or Catalyst | 6-(Alkyl/Aryl)amino-pyridazin-3-amine |

This table illustrates the general outcome of nucleophilic substitution at the C6 position of this compound with amine nucleophiles.

Metalation/Alkylation and Arylation Reactions

While less common than cross-coupling and nucleophilic substitution reactions, the C6 position of this compound can potentially undergo metalation followed by reaction with electrophiles. This would typically involve a lithium-halogen exchange or direct deprotonation if an adjacent acidic proton were available. However, the presence of the acidic amine protons can complicate such reactions.

A more synthetically viable approach for introducing alkyl and aryl groups is through the aforementioned palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (for arylation) and Negishi or Stille couplings (for alkylation and arylation). The Stille reaction, which utilizes organotin reagents, has also been investigated for the functionalization of 3-amino-6-halopyridazines, providing an alternative route to C-C bond formation.

| Reaction Type | Organometallic Reagent | Catalyst | Product |

| Stille Coupling | (Hetero)arylstannane | Palladium complex | 3-amino-6-(hetero)arylpyridazine |

This table provides a general overview of the Stille coupling reaction as applied to 3-amino-6-halopyridazines.

Reactivity of the Primary Amine Functionality

The primary amine group on the pyridazine ring is a versatile functional handle that readily participates in a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Amidation and Acylation Reactions

The primary amine of this compound can be readily acylated to form the corresponding amides. This classic transformation is a cornerstone of organic synthesis, enabling the linkage of the pyridazine core to a wide array of chemical moieties. The reaction typically involves the treatment of the amine with an acylating agent such as an acyl chloride or an anhydride (B1165640) in the presence of a base to neutralize the acid byproduct.

For instance, the acylation of aminopyridines can be achieved using various anhydrides in an aqueous medium with the addition of sodium bicarbonate. This method is efficient for both cyclic and acyclic anhydrides.

Systematic modifications of the amide moiety in related pyridazine structures have been explored to investigate structure-activity relationships, particularly in the context of developing new insecticides. These studies have shown that while changes to the pyridazine ring can lead to a loss of potency, the amide group can be replaced with other functionalities, suggesting a tolerance for structural diversity at this position.

Below is a table summarizing typical amidation and acylation reactions involving amino-heterocycles, which are analogous to the expected reactivity of this compound.

| Acylating Agent | Base | Solvent | Product |

| Acetic Anhydride | Pyridine (B92270) | Dichloromethane | N-(6-iodopyridazin-3-yl)acetamide |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | N-(6-iodopyridazin-3-yl)benzamide |

| Succinic Anhydride | Sodium Bicarbonate | Water | 4-((6-iodopyridazin-3-yl)amino)-4-oxobutanoic acid |

Formation of Imine and Hydrazone Derivatives

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture. The synthesis of imines from primary amines and carbonyl compounds is a fundamental transformation in organic chemistry.

Furthermore, while this compound itself is not a hydrazine, its derivatives can be utilized in the synthesis of hydrazones. For example, hydrazide-hydrazone derivatives are synthesized from the reaction of hydrazides with carbonyl compounds. These hydrazones can then undergo further heterocyclization reactions to generate a variety of heterocyclic compounds. The synthesis of hydrazones often involves refluxing the hydrazine or hydrazide with an appropriate aldehyde or ketone in a solvent like ethanol, sometimes with a catalytic amount of acid.

The following table illustrates the types of imine and hydrazone derivatives that can be formed from aminopyridazine precursors.

| Carbonyl Compound | Catalyst | Solvent | Product Type |

| Benzaldehyde | Acetic Acid | Ethanol | (E)-N-benzylidene-6-iodopyridazin-3-amine |

| Acetone | p-Toluenesulfonic acid | Toluene | N-(6-iodopyridazin-3-yl)propan-2-imine |

| Substituted Acetophenone | Sodium Hydroxide | Ethanol | Hydrazone Derivative |

Derivatization Strategies for Amines in Organic Synthesis

The primary amine functionality of this compound is a key site for derivatization, enabling the strategic modification of the molecule's properties and facilitating its use in more complex synthetic routes. One of the most common strategies is the use of protecting groups. Given the nucleophilic nature of the amine, it often requires protection to prevent unwanted side reactions during subsequent synthetic steps that involve strong bases or electrophiles.

A widely used protecting group for amines is the tert-butoxycarbonyl (Boc) group. The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or 4-(dimethylamino)pyridine (DMAP). The Boc group is valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Other derivatization strategies include the conversion of the amine to a sulfonamide by reaction with a sulfonyl chloride. This not only serves as a protecting group but can also introduce specific functionalities or modulate the electronic properties of the pyridazine ring. For example, the reaction of an aminopyridazine with benzenesulfonyl chloride in the presence of pyridine would yield the corresponding N-(6-iodopyridazin-3-yl)benzenesulfonamide.

These derivatization strategies are crucial for the multi-step synthesis of complex molecules where the reactivity of the amine needs to be temporarily masked.

Multi-Component Reactions and Cascade Transformations

While specific examples involving this compound in multi-component reactions (MCRs) are not extensively documented in readily available literature, its structural motifs—a primary amine and a reactive halide—make it a promising candidate for such transformations. MCRs, where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are powerful tools for the rapid generation of molecular complexity.

The primary amine functionality of this compound could potentially participate in well-known isocyanide-based MCRs such as the Ugi and Passerini reactions.

Ugi Reaction : This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org In a hypothetical Ugi reaction, this compound would serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex peptide-like structure incorporating the 6-iodopyridazinyl moiety. The reaction is known for its high atom economy and the ability to generate diverse libraries of compounds from readily available starting materials. wikipedia.org

Passerini Reaction : This three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.org While the Passerini reaction does not directly utilize a primary amine, derivatives of this compound could be designed to participate in such transformations.

The presence of the iodine atom on the pyridazine ring opens up possibilities for cascade transformations . A cascade reaction is a process involving two or more consecutive intramolecular reactions, where the subsequent reaction is a consequence of the functionality generated in the previous step. For instance, the iodo group is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A synthetic strategy could involve an initial reaction at the amine functionality, followed by an intramolecular cyclization onto a group introduced via a cross-coupling reaction at the 6-position. Such cascade processes are highly efficient in building complex heterocyclic systems in a single step.

While direct literature examples are sparse, the inherent reactivity of this compound suggests significant potential for its application in the development of novel multi-component and cascade reactions for the synthesis of diverse and complex chemical entities.

Applications of 6 Iodopyridazin 3 Amine As a Versatile Synthetic Intermediate

Construction of Novel Pyridazine (B1198779) Derivatives and Analogs

The dual functionality of 6-Iodopyridazin-3-amine is expertly leveraged to create libraries of new pyridazine compounds. The iodo and amino groups can be selectively targeted in sequential reactions to introduce a variety of substituents, leading to the generation of structurally diverse molecules.

The generation of chemical diversity is a cornerstone of modern drug discovery, and this compound is an exemplary scaffold for this purpose. The presence of a halogen at the 6-position offers a prime site for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The iodine atom, in particular, is an excellent leaving group for such transformations.

Researchers utilize a range of palladium-catalyzed reactions to append various functionalities to the pyridazine core. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. The amino group at the 3-position provides an additional handle for derivatization, such as acylation, alkylation, or participation in condensation reactions. This orthogonal reactivity enables the systematic and combinatorial synthesis of polyfunctionalized pyridazines. researchgate.net

Table 1: Potential Reactions for Polyfunctionalization of this compound

| Reaction Site | Reaction Type | Reagent/Catalyst | Resulting Functional Group |

|---|---|---|---|

| C6-Iodo | Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst | Aryl, Heteroaryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl | |

| Heck Coupling | Alkene, Pd catalyst | Alkenyl | |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Substituted Amine | |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl | |

| C3-Amine | Acylation | Acyl chloride, base | Amide |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | |

| Reductive Amination | Aldehyde/ketone, reducing agent | Substituted Amine |

This strategic functionalization allows chemists to rapidly generate libraries of compounds with tailored electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

Fused heterocyclic systems are prevalent in pharmacologically active molecules. The this compound scaffold is a valuable precursor for constructing fused azine systems, such as pyrido[3,4-c]pyridazines. mdpi.comresearchgate.net The arrangement of the amino group and a ring nitrogen atom allows for annulation reactions where a second ring is built onto the pyridazine core.

In a typical synthetic strategy, the iodo group is first replaced via a cross-coupling reaction to install a substituent containing a suitable functional group. For example, a Sonogashira coupling could introduce an alkyne, which can then undergo a cyclization reaction involving the adjacent ring nitrogen. Alternatively, the amino group can be used as a nucleophile to close a ring with an electrophilic center introduced at the 6-position. These intramolecular cyclization strategies lead to the formation of rigid, planar bicyclic and polycyclic systems that are of significant interest for their potential biological activities. mdpi.com

Development of Complex Heterocyclic Systems

Beyond simple derivatization, this compound is a key starting material for the multi-step synthesis of more intricate heterocyclic structures. Its inherent reactivity guides the assembly of scaffolds that are otherwise difficult to access.

The imidazo[4,5-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds. nih.govresearchgate.net The synthesis of these structures typically involves the cyclization of a substituted 2,3-diaminopyridine (B105623) with an aldehyde or carboxylic acid derivative. nih.goveurjchem.com

While not a direct precursor, this compound can be chemically elaborated into an intermediate suitable for constructing an imidazo[4,5-b]pyridine system. A potential synthetic route involves a series of transformations:

Functionalization: The iodo group can be used to introduce a nitro group or a precursor to an amino group via coupling or displacement reactions.

Ring Transformation/Rearrangement: More complex strategies could involve a ring-opening of the pyridazine followed by re-closure to form the desired pyridine (B92270) ring.

Final Cyclization: Once a suitably substituted diaminopyridine intermediate is formed, intramolecular cyclization can be triggered to form the fused imidazole (B134444) ring, completing the imidazo[4,5-b]pyridine scaffold. mdpi.com

This approach highlights the role of this compound as a foundational block that can be molded into more complex heterocyclic frameworks through strategic synthetic planning.

Thiazole (B1198619) and 1,3,4-thiadiazole (B1197879) rings are important five-membered heterocycles known for a wide spectrum of biological activities. nih.govneliti.com this compound provides a convenient entry point for the synthesis of molecules containing these motifs appended to the pyridazine ring. The primary amino group at the C3 position is the key reactive handle for this transformation.

A common pathway involves the conversion of the 3-amino group into a thiourea (B124793) or thiosemicarbazide (B42300) derivative. This intermediate can then undergo cyclocondensation with appropriate reagents to form the desired heterocyclic ring.

For Thiazole Synthesis: The 3-thiourea derivative can react with an α-haloketone (Hantzsch thiazole synthesis) to yield a 3-(thiazol-2-ylamino)pyridazine.

For 1,3,4-Thiadiazole Synthesis: The 3-thiosemicarbazide derivative can be acylated and then subjected to acid-catalyzed cyclodehydration to form a 3-(1,3,4-thiadiazol-2-yl)pyridazine. mdpi.comencyclopedia.pub

Table 2: Synthetic Pathway to Pyridazinyl-Thiazole/Thiadiazole Derivatives

| Step | Starting Material | Reagent | Intermediate/Product | Heterocycle Formed |

|---|---|---|---|---|

| 1 | This compound | Thiophosgene or Isothiocyanate | 6-Iodo-3-pyridazinylthiourea | - |

| 2a | 6-Iodo-3-pyridazinylthiourea | α-Haloketone (e.g., phenacyl bromide) | N-(6-Iodopyridazin-3-yl)-4-phenylthiazol-2-amine | Thiazole |

| 1 | This compound | KSCN, HCl; then H₂O | 2-(6-Iodopyridazin-3-yl)hydrazine-1-carbothioamide (Thiosemicarbazide) | - |

| 2b | 2-(6-Iodopyridazin-3-yl)hydrazine-1-carbothioamide | Acyl chloride, then H₂SO₄ (cyclodehydration) | 3-(5-Alkyl/Aryl-1,3,4-thiadiazol-2-yl)-6-iodopyridazine | 1,3,4-Thiadiazole |

These methods allow for the modular construction of hybrid molecules that combine the structural features of pyridazine with those of thiazole or thiadiazole, creating novel chemical entities for biological screening.

Precursor in Fragment-Based Drug Design and Biomolecular Mimetics

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. nih.gov This approach uses small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov

This compound is an ideal candidate for an FBDD library. Its molecular weight (235.0 g/mol ) fits well within the "Rule of Three," a common guideline for fragment selection (MW < 300 Da, cLogP < 3, ≤3 hydrogen bond donors/acceptors). nih.gov The compound offers several advantages as a starting fragment:

A Rigid Heterocyclic Core: The pyridazine ring provides a well-defined three-dimensional shape for probing binding pockets.

Orthogonal Vectors for Growth: The iodo and amino groups are positioned to act as distinct vectors for chemical elaboration. The iodo group is perfect for "fragment growing" using cross-coupling chemistry, while the amino group can be used for "fragment linking" via amide bond formation.

Biomimetic Potential: The pyridazine ring is an isostere of pyrimidine (B1678525) and can act as a biomimetic of purine (B94841) bases found in nucleic acids. This mimicry can facilitate binding to enzymes and receptors that interact with endogenous purines.

By using this compound as a starting fragment, medicinal chemists can efficiently explore the chemical space around a target's binding site, systematically building larger molecules with improved affinity and selectivity. mdpi.com

Medicinal Chemistry and Biological Activity of 6 Iodopyridazin 3 Amine Derivatives

Structure-Activity Relationship (SAR) Studies on Pyridazine (B1198779) Analogs

The core structure of 6-iodopyridazin-3-amine has been the subject of numerous structure-activity relationship (SAR) studies aimed at understanding how chemical modifications influence biological activity. These investigations have been crucial in the design of derivatives with enhanced potency and selectivity.

Systematic structural modifications of the this compound scaffold have demonstrated a significant impact on biological potency. Key modifications often involve the substitution of the iodine atom at the 6-position with various aryl or alkyl groups, as well as modifications to the 3-amino group. For instance, in the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, the introduction of different ethynylphenyl groups at the 6-position of the pyridazine ring has been explored. The nature and position of substituents on the phenyl ring play a critical role in determining the inhibitory activity.

The following table summarizes the impact of various structural modifications on the biological potency of pyridazine analogs.

| Scaffold | Modification Site | Modification | Effect on Potency | Target |

| This compound | 6-position | Substitution with ethynylphenyl groups | Modulates inhibitory activity | FGFR4 |

| Imidazo[1,2-b]pyridazine | 6-position | Replacement of anilino with (2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino | Improved metabolic stability and potency | TYK2 |

| Pyridazine | Various | Introduction of sulfonamide groups | Potent anti-inflammatory activity | COX-2, 5-LOX |

Achieving selectivity for a specific biological target over others is a critical goal in drug discovery to minimize off-target effects. For derivatives of this compound, selectivity has been successfully engineered through careful structural design.

In the development of FGFR4 inhibitors, high selectivity against other members of the FGFR family (FGFR1-3) is desirable. This has been achieved by exploiting subtle differences in the ATP-binding pockets of the different FGFR isoforms. For example, certain aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives have demonstrated excellent selectivity for FGFR4. nih.gov Molecular docking studies have revealed that the presence of methyl groups on the central pyridine (B92270) or pyrimidine (B1678525) ring can create steric hindrance with the hinge region of FGFR1-3, thereby reducing binding affinity, while allowing for favorable interactions with FGFR4. nih.gov

For TYK2 inhibitors, selectivity against other Janus kinases (JAK1, JAK2, JAK3) is crucial to avoid broader immunosuppressive effects. jddonline.com Allosteric inhibitors that bind to the pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding (JH1) domain, have demonstrated remarkable selectivity. nih.govmdpi.com The unique binding mode of these inhibitors, such as deucravacitinib, allows them to lock the JH2 domain in an inhibitory conformation, leading to highly selective inactivation of TYK2. mdpi.com Modifications to the 6-substituent of imidazo[1,2-b]pyridazine analogs have been instrumental in achieving this selectivity, with the 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety proving to be a key pharmacophore for selective TYK2 JH2 inhibition. nih.gov

The table below highlights key structural features that contribute to the selectivity of pyridazine derivatives for their respective targets.

| Target | Derivative Class | Key Structural Feature for Selectivity | Selectivity Profile |

| FGFR4 | Aminodimethylpyrimidinol derivatives | Dimethyl groups on the pyrimidine ring | High selectivity over FGFR1-3 |

| TYK2 (JH2 domain) | Imidazo[1,2-b]pyridazine derivatives | 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety | High selectivity over JAK1, JAK2, JAK3 |

Pharmacological Potentials of Derivatives Derived from this compound

The versatility of the this compound scaffold has led to the discovery of derivatives with a wide range of pharmacological activities, including kinase inhibition, modulation of metabolic pathways, and anti-inflammatory effects.

Kinases are a major class of drug targets, and derivatives of this compound have emerged as potent inhibitors of several important kinases.

Tyrosine Kinase 2 (TYK2) Inhibitors: TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons. nih.gov Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases. nih.gov Derivatives based on an imidazo[1,2-b]pyridazine core, which can be synthesized from this compound precursors, have been identified as potent and selective allosteric inhibitors of TYK2. nih.gov These compounds bind to the pseudokinase (JH2) domain of TYK2, leading to the inhibition of its signaling activity. nih.gov One such derivative, compound 6 from a reported series, not only showed dramatically improved metabolic stability but also demonstrated oral bioavailability and efficacy in animal models of arthritis. nih.gov

FGFR4 Inhibitors: Fibroblast growth factor receptor 4 (FGFR4) is a tyrosine kinase that has been implicated in the progression of hepatocellular carcinoma (HCC). researchgate.net A fragment-based drug discovery approach, starting with a common warhead and sequentially adding fragments, has led to the identification of potent FGFR4 inhibitors derived from this compound. researchgate.net For example, a derivative, 4c , was discovered with an IC50 of 33 nM and high selectivity against other FGFR family members. researchgate.net The synthesis of these inhibitors often involves Sonogashira coupling reactions with this compound to introduce various alkynyl side chains. bwise.krtandfonline.comnih.gov

The following table presents examples of kinase inhibitors derived from pyridazine scaffolds and their reported activities.

| Inhibitor Class | Specific Target | Example Compound | Inhibitory Activity (IC50) |

| Imidazo[1,2-b]pyridazine | TYK2 (JH2) | Compound 6 | Potent inhibition of IFNγ production |

| 6-Ethynylpyridazin-3-amine | FGFR4 | Compound 4c | 33 nM |

Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation. Glutaminase (GLS), the enzyme that converts glutamine to glutamate, is upregulated in many cancers and is a key target for cancer therapy. nih.govmdpi.com While direct derivatives of this compound as GLS inhibitors are not extensively documented in the provided context, related heterocyclic structures are known to exhibit this activity. For instance, compounds containing a pyridazine or triazine ring have been incorporated into the design of allosteric GLS inhibitors. nih.gov These inhibitors, such as derivatives of Bis-2-[5-(phenylacetamido)-1,3,4-thiadiazol-2-yl]ethyl sulfide (BPTES), bind to an allosteric site on the enzyme, leading to its inhibition. nih.gov The development of such inhibitors highlights the potential for pyridazine-containing scaffolds to be utilized in the modulation of metabolic pathways.

Beyond their role as kinase inhibitors in autoimmune diseases, derivatives of this compound and related pyridazine structures have demonstrated broader anti-inflammatory and immunomodulatory activities. These effects are often mediated through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov

For example, a series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides have been identified as multi-target anti-inflammatory agents, inhibiting carbonic anhydrase, COX-2, and 5-LOX. nih.gov Certain methanesulfonate and ethanesulfonate pyridazine derivatives from this series showed potent LOX inhibition, with IC50 values of 3 µM and 2.5 µM, respectively, which were better than the reference drug Zileuton. nih.gov These compounds also exhibited significant in vivo anti-inflammatory activity in a rat paw edema model. nih.gov The ability of these pyridazine derivatives to modulate multiple inflammatory pathways underscores their potential as therapeutic agents for a range of inflammatory conditions.

The immunomodulatory properties of various chemical compounds have been recognized for their therapeutic potential in treating a range of diseases, including inflammatory and autoimmune disorders. medscape.com The development of pyridazine-based compounds with anti-inflammatory activity contributes to this growing field of research.

Antimicrobial and Antifungal Properties

Derivatives based on the pyridazine scaffold have shown significant promise as antimicrobial and antifungal agents. Research has explored various substitutions on the pyridazine ring to optimize activity against a range of pathogens.

One area of investigation involves N3, N6-diphenylpyridazine-3,6-diamine derivatives, which have been synthesized and evaluated for their broad-spectrum antimicrobial properties. jpionline.org These compounds have demonstrated moderate to good activity against various bacterial and fungal strains. jpionline.org Similarly, a series of novel pyridazin-3-one derivatives carrying a 3-chloro phenyl moiety and a substituted benzyl group at the sixth position showed moderate to good antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Aspergillus niger. researchgate.net For instance, one derivative with a 4-nitrobenzyl substitution exhibited good antimicrobial activity against all tested strains, with Minimum Inhibitory Concentration (MIC) values ranging from 25-50 μg/ml. researchgate.net

Other studies have focused on pyridazinone-based diarylurea derivatives, which have exhibited potent antibacterial activity against Staphylococcus aureus (MIC = 16 μg mL−1) and significant antifungal activity against Candida albicans (MIC = 16 μg mL−1). nih.gov The synthesis of 3-substituted scispace.comjpionline.orgnih.govtriazolo[4,3-b]pyridazines has also yielded compounds with good to moderate antimicrobial activity. semanticscholar.org Furthermore, investigations into β-aroylpropionic acids as precursors for pyridazin-3(2H)-one derivatives have identified compounds with spectacular antifungal activity against Fusarium solani, Alternaria solani, and Fusarium semitectum. tandfonline.com

| Compound Class | Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Pyridazin-3-one diarylurea derivatives | Staphylococcus aureus | Potent antibacterial activity (MIC = 16 μg/mL). | nih.gov |

| Pyridazin-3-one diarylurea derivatives | Candida albicans | Significant antifungal activity (MIC = 16 μg/mL). | nih.gov |

| C-6 benzyl substituted pyridazinones | S. aureus, E. coli, B. subtilis, P. aeruginosa | Moderate to good antibacterial activity. | researchgate.net |

| C-6 (4-nitrobenzyl) pyridazinone | Various bacteria and fungi | Good activity against all tested strains (MIC = 25-50 μg/mL). | researchgate.net |

| β-aroylpropionic acid derived pyridazinones | Fusarium solani, Alternaria solani | Spectacular antifungal activity observed. | tandfonline.com |

Anticancer and Antiproliferative Effects

The pyridazine core is a key feature in a multitude of compounds with significant anticancer activity. scispace.com These derivatives have been shown to act through various mechanisms to inhibit the growth of human cancer cell lines. scispace.com

A series of novel 3,6-disubstituted pyridazine derivatives were designed and synthesized, with compound 9e exhibiting the highest growth inhibition against a majority of the NCI-60 cancer cell lines. acs.org This compound showed notable inhibition on breast cancer cell lines MDA-MB-231/ATCC (63.82%) and T-47D (79.98%), as well as the CNS cancer cell line SNB-75 (91.82%). acs.org In another study, a new series of 3,6-disubstituted pyridazines demonstrated good anti-proliferative action towards human breast cancer T-47D and MDA-MB-231 cell lines, with IC50 values for the most active compounds reaching as low as 0.43 µM and 0.99 µM, respectively. tandfonline.com

Pyridazinone-based derivatives have also been developed as potent anticancer agents. A series of diarylurea derivatives based on a pyridazinone scaffold were designed as surrogates for the multi-kinase inhibitor sorafenib. nih.govrsc.org Several of these compounds showed remarkable anticancer activity when screened against the NCI-60 cell line panel. nih.gov For example, compound 10l was particularly effective against the leukemia cell line SR, showing a GI50 value of 0.22 μM. nih.gov

| Compound Class / ID | Cell Line | Activity Type | Result | Reference |

|---|---|---|---|---|

| 3,6-disubstituted pyridazine (9e ) | SNB-75 (CNS Cancer) | Growth Inhibition | 91.82% | acs.org |

| 3,6-disubstituted pyridazine (9e ) | T-47D (Breast Cancer) | Growth Inhibition | 79.98% | acs.org |

| 3,6-disubstituted pyridazines | T-47D (Breast Cancer) | IC50 | 0.43 µM (most potent) | tandfonline.com |

| 3,6-disubstituted pyridazines | MDA-MB-231 (Breast Cancer) | IC50 | 0.99 µM (most potent) | tandfonline.com |

| Pyridazinone diarylurea (10l ) | SR (Leukemia) | GI50 | 0.22 μM | nih.gov |

Central Nervous System Activities (e.g., Analgesic, Anticonvulsant, Antidepressant)

Derivatives of 6-substituted pyridazines have been explored for their potential to modulate central nervous system (CNS) activity, leading to the discovery of compounds with anticonvulsant and antidepressant properties.

A significant body of research has focused on anticonvulsant activity. A series of 6-substituted-pyrido[3,2-d]pyridazine derivatives were synthesized and evaluated in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. nih.govresearchgate.net One compound, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (19) , showed significant anticonvulsant activity and was found to be safer than the marketed drug carbamazepine. nih.govresearchgate.net Similarly, 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one derivatives demonstrated good anticonvulsant activity against MES, isoniazid, and PTZ-induced convulsions. scielo.br Another study on 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives found that 5-(benzylamino)pyrido(2,3-d)pyridazin-8(7H)-one (5g) exhibited excellent activity, inhibiting 72.2% of PTZ-induced convulsions.

In the realm of antidepressant research, a series of 3-aminopyridazine derivatives, structurally related to the drug minaprine, were synthesized and tested. nih.gov This work demonstrated that it was possible to dissociate the dopaminergic and serotonergic activities based on the substitution pattern of the pyridazine ring. Serotonergic activity was mainly correlated with the substituent at the 4-position, while dopaminergic activity depended on the presence of a para-hydroxylated aryl ring at the 6-position. nih.gov

| Compound Class / ID | Activity Type | Model | Key Findings | Reference |

|---|---|---|---|---|

| Compound 19 (pyrido[3,2-d]pyridazine) | Anticonvulsant | Maximal Electroshock (MES) | High protective index (PI=13.4), safer than carbamazepine. | nih.govresearchgate.net |

| Compound 5g (pyrido[2,3-d]pyridazinone) | Anticonvulsant | Pentylenetetrazole (PTZ) | Excellent activity, 72.2% inhibition of convulsions. | |

| 6-aryl-pyridazin-3-ones | Anticonvulsant | MES, PTZ, Isoniazid | Significant reduction in convulsions. | scielo.br |

| 3-aminopyridazine analogues | Antidepressant | In vivo models | Exhibited dual dopaminomimetic and serotoninomimetic activity. | nih.gov |

Mechanistic Investigations of Biological Action

Target Identification and Validation

Understanding the specific molecular targets of this compound derivatives is crucial for rational drug design and development. Mechanistic studies, often combining biological assays with computational methods, have identified several key proteins and pathways through which these compounds exert their effects.

Antimicrobial Targets: For their antimicrobial action, certain pyridazine derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR). jpionline.org DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for bacterial survival. Other docking studies have explored the binding of pyridazinone derivatives to bacterial proteins like the crystal structure of E. coli MurB and the fungal enzyme cytochrome P450 14 alpha-sterol demethylase, suggesting these as potential targets. researchgate.net

Anticancer Targets: The anticancer effects of pyridazine derivatives have been linked to the inhibition of key signaling proteins involved in cancer cell proliferation and survival. Molecular modeling and biological assays have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary target for pyridazinone-based diarylurea derivatives. nih.govrsc.org Other identified targets include c-Jun N-terminal kinase 1 (JNK1) and Cyclin-dependent kinase 2 (CDK2), both of which play crucial roles in cell cycle regulation and apoptosis. acs.orgtandfonline.com Gene expression analysis of cells treated with active compounds showed an upregulation of pro-apoptotic genes like p53 and Bax, and downregulation of the anti-apoptotic gene Bcl-2, confirming an apoptosis-inducing mechanism. nih.govrsc.org

CNS Targets: The CNS activities of pyridazine derivatives are attributed to their interaction with neurotransmitter receptors. Docking studies have suggested that the anticonvulsant effects of some pyrido[2,3-d]pyridazinone derivatives may be mediated through interaction with the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor. The antidepressant effects of 3-aminopyridazine analogues have been directly linked to their activity at serotonin and dopamine receptors. nih.gov

Molecular Interactions and Binding Modes

Molecular docking and dynamics simulations have provided detailed insights into how pyridazine derivatives bind to their biological targets at an atomic level. These studies reveal the specific non-covalent interactions that stabilize the ligand-protein complex and are responsible for the observed biological activity.

For the anticancer target VEGFR-2, docking studies of pyridazinone-based diarylurea compounds revealed key binding interactions within the ATP-binding pocket. nih.govrsc.org The pyridazinone core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of key amino acid residues like Cys919. The urea linkage also participates in hydrogen bonding with acidic residues such as Asp1046, while the terminal aryl groups typically occupy hydrophobic pockets, forming van der Waals and pi-stacking interactions. nih.govrsc.org

In the case of the antimicrobial target DHFR, docking of N3, N6-diphenylpyridazine-3,6-diamine analogs showed that the pyridazine ring and its substituents fit snugly into the enzyme's active site. jpionline.org The nitrogen atoms of the pyridazine ring are often involved in hydrogen bonding with amino acid residues and surrounding water molecules, mimicking the binding of the natural substrate, dihydrofolate. jpionline.org

For CNS targets, the binding of an anticonvulsant pyrido[2,3-d]pyridazinone to the NMDA receptor was investigated. The docking simulations showed interactions with key residues within the glutamate binding site, suggesting a competitive antagonist mechanism. Similarly, a detailed study of a pyridazin-3-amine derivative with the main protease (Mpro) of SARS-CoV-2 identified critical hydrogen bonds between the pyridazine nitrogen atoms and residues Q190 and Q193, as well as a π-π stacking interaction between the compound's benzene ring and the imidazole (B134444) ring of H41. nih.gov These specific interactions are essential for the stabilization of the compound within the active site and its subsequent inhibitory activity. nih.gov

Computational Chemistry and Spectroscopic Characterization in Research on 6 Iodopyridazin 3 Amine

Quantum-Chemical Calculations and Molecular Modeling

Quantum-chemical calculations and molecular modeling are indispensable tools for understanding the intrinsic properties of 6-Iodopyridazin-3-amine at an atomic level.

Quantum mechanics calculations, such as those based on Density Functional Theory (DFT), are employed to analyze the electronic structure of this compound. These calculations provide information on the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).

The analysis of these electronic properties is crucial for predicting the compound's reactivity. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The MEP map highlights regions of positive and negative electrostatic potential, predicting how the molecule might interact with other polar molecules or biological receptors. For primary aromatic amines, such computational approaches are vital in rationalizing metabolic transformations and predicting potential mutagenicity by modeling the formation of reactive electrophiles that can bind to DNA. researchgate.net The iodine atom, being a large and polarizable halogen, significantly influences the electronic distribution within the pyridazine (B1198779) ring, a factor that is precisely modeled in these calculations. rsc.org

Table 1: Calculated Electronic Properties of Pyridazine Derivatives Note: This table is illustrative, based on typical values for related heterocyclic amines, as specific published data for this compound is not readily available.

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 eV | Indicates susceptibility to electrophilic attack; higher energy suggests greater reactivity. |

| LUMO Energy | -1.5 to -0.5 eV | Indicates susceptibility to nucleophilic attack; lower energy suggests greater reactivity. |

| HOMO-LUMO Gap | ~5.0 eV | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | 3.5 to 4.5 D | High value indicates significant polarity, influencing solubility and intermolecular interactions. researchgate.net |

| MEP | Negative potential near N atoms; Positive potential near amine H atoms. | Predicts sites for hydrogen bonding and electrostatic interactions. |

Tautomerism is a critical consideration for heterocyclic compounds like this compound. nih.gov The molecule can theoretically exist in at least two tautomeric forms: the amino form (this compound) and the imino form (6-Iodo-2,3-dihydropyridazin-3-imine).

Quantum-chemical calculations are used to determine the relative stabilities of these tautomers in different environments (gas phase and solution). By calculating the Gibbs free energy of each form, researchers can predict the equilibrium constant and thus the predominant tautomer under specific conditions. For related pyridazine systems, such as pyridazinones and pyridazinethiones, studies have consistently shown a strong preference for the oxo/thione forms over the hydroxy/thiol tautomers due to factors like aromaticity and bond strengths. researchgate.netrsc.orgresearchgate.net Similarly, for 3-aminopyridazine, the amino form is generally considered to be the more stable and predominant tautomer. nih.gov Computational studies help quantify this preference, which is essential for understanding its chemical behavior and biological interactions, as different tautomers present distinct hydrogen bonding patterns and three-dimensional shapes. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

To investigate the potential of this compound derivatives as biologically active agents, molecular docking and molecular dynamics (MD) simulations are frequently performed. These computational techniques model the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as an enzyme or a protein receptor.

Molecular docking predicts the preferred binding orientation and affinity of a ligand within the active site of a receptor. ijsdr.org For derivatives of this compound, docking studies can identify key interactions, such as hydrogen bonds between the amine group or pyridazine nitrogens and amino acid residues in the receptor's binding pocket. mdpi.comnih.gov The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can significantly enhance binding affinity.

Following docking, MD simulations can be run to assess the stability of the predicted ligand-receptor complex over time. These simulations provide a dynamic view of the interaction, revealing how the ligand and receptor adapt to each other and the stability of the binding pose. This information is invaluable for the rational design of more potent and selective inhibitors. mdpi.com

Table 2: Illustrative Molecular Docking Results for a Pyridazine-based Inhibitor Note: This table represents typical data obtained from docking studies of heterocyclic inhibitors and is for illustrative purposes.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (ΔG) | -8.5 kcal/mol | A strong negative value indicates favorable binding affinity. |

| Key H-Bond Interactions | Amine N-H with Asp145; Pyridazine N2 with Ser98 | Identifies critical residues for ligand binding and specificity. |

| Halogen Bond | Iodine atom with backbone carbonyl of Gly120 | Shows a specific, stabilizing interaction involving the iodine substituent. |

| RMSD (during MD) | < 2.0 Å | Indicates a stable binding pose of the ligand within the active site over the simulation time. |

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are fundamental for confirming the identity and purity of newly synthesized derivatives of this compound.

¹H NMR and ¹³C NMR spectroscopy are primary tools for structural elucidation.

¹H NMR: The proton NMR spectrum of this compound provides characteristic signals for the aromatic protons on the pyridazine ring and the protons of the amine group. The two aromatic protons typically appear as doublets due to coupling with each other. The amine protons usually appear as a broad singlet, and their chemical shift can be solvent-dependent. chemicalbook.com In derivatives, the position and splitting patterns of these signals provide crucial information about the location and nature of substituents. researchgate.net

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule. The carbon atom attached to the iodine (C6) is significantly influenced by the halogen's electron-withdrawing and anisotropic effects, causing a characteristic downfield shift. The chemical shifts of the other ring carbons provide a fingerprint of the molecule's electronic structure. mdpi.com

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for a 3-Amino-6-iodopyridazine Scaffold Note: Values are approximate and can vary based on solvent and substitution.

| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H4 | 7.20 - 7.40 | Doublet |

| ¹H | H5 | 6.80 - 7.00 | Doublet |

| ¹H | -NH₂ | 5.50 - 6.50 | Broad Singlet |

| ¹³C | C3 | 158 - 162 | Singlet |

| ¹³C | C4 | 125 - 130 | Singlet |

| ¹³C | C5 | 115 - 120 | Singlet |

| ¹³C | C6 | 90 - 95 | Singlet |

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. semanticscholar.org

The monoisotopic mass of this compound (C₄H₄IN₃) is 220.9450 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 221. Common fragmentation pathways for such compounds may include the loss of the iodine atom, cleavage of the pyridazine ring, or loss of small neutral molecules like HCN. Analysis of these fragment ions helps to confirm the core structure of the molecule and its derivatives. nist.gov

Analytical Methodologies for 6 Iodopyridazin 3 Amine and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture. For compounds like 6-Iodopyridazin-3-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed, each with specific advantages depending on the analytical requirements and the properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of pyridazine (B1198779) derivatives due to its versatility in handling compounds with varying polarities and thermal stabilities. nih.govnih.gov The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. For this compound and related compounds, reversed-phase HPLC (RP-HPLC) is commonly utilized. nih.govactascientific.com

In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). helixchrom.comcmes.org The separation of aminopyridines, which are structurally similar to this compound, has been successfully achieved using C18 columns with a phosphate (B84403) buffer and methanol mixture as the mobile phase. cmes.org The inherent polarity of the amine group and the pyridazine ring structure dictates the retention behavior on the column. Detection is often accomplished using a UV detector, as the aromatic pyridazine ring possesses chromophoric properties that allow it to absorb light in the UV spectrum. nih.govcmes.org

| Parameter | Typical Conditions for Aminopyridine/Pyridazine Analysis | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Shim-pack Scepter C18) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Isocratic mixture of Phosphate Buffer (pH 7.0) and Methanol (e.g., 90:10 v/v) | Elutes the compounds from the column. The buffer controls the ionization state of the amine. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and influences resolution. |

| Column Temperature | 35-40 °C | Ensures reproducible retention times and improves peak shape. |

| Detection | UV Spectrophotometry (e.g., at 280 nm) | Quantifies the analyte based on its UV absorbance. |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov Direct analysis of amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape (tailing) and adsorption on the column. helsinki.fih-brs.de To overcome these issues, derivatization is often necessary to reduce the polarity and increase the volatility of the analyte. nih.govresearchgate.net

For the analysis of iodinated derivatives of aromatic amines, GC is a highly suitable method. nih.govresearchgate.net The separation is performed on a capillary column, such as an Rxi-5MS or ZB-Wax, which separates compounds based on their boiling points and interaction with the stationary phase. nih.gov A temperature-programmed oven is used to elute compounds with different volatilities over time.

| Parameter | Typical Conditions for Iodinated Aromatic Amine Analysis | Purpose |

|---|---|---|

| Column | Rxi-5MS (30 m × 0.25 mm × 0.25 µm) or similar | Provides high-resolution separation of volatile/semi-volatile compounds. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Injector Temperature | 250-270 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp 40-60°C, ramped to 280°C | Separates compounds based on their boiling points. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides detection and, in the case of MS, structural identification. |

Advanced Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. mdpi.com For amine-containing compounds like this compound, this strategy is employed to improve chromatographic performance and, more importantly, to enhance detection sensitivity. helsinki.fithermofisher.com

Pre-column derivatization involves reacting the analyte with a specific reagent before it is injected into the chromatographic system. actascientific.com This technique is widely accepted as an effective way to modify amines prior to HPLC or GC analysis. thermofisher.com The reaction aims to convert the polar primary amine group into a less polar, more easily detectable derivative. This modification can reduce peak tailing on chromatographic columns and improve retention. helsinki.fithermofisher.com

Several reagents are commonly used for the derivatization of primary amines:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. actascientific.comthermofisher.com

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, UV-active and fluorescent derivatives. helsinki.fithermofisher.com

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamides. thermofisher.com

Trifluoroacetic anhydride (B1165640) (TFAA): Often used in GC analysis to create volatile derivatives of amines. h-brs.de

Hexylchloroformate: Used to derivatize arylamines and aminopyridines for LC-MS analysis, resulting in derivatives with better chromatographic behavior and higher molecular weight for more specific detection. researchgate.net

The derivatization process allows for the quantitative conversion of the amine to a detectable product under mild conditions with minimal side reactions. sigmaaldrich.com

A key objective of derivatization is to attach a chemical moiety that strongly absorbs UV light (a chromophore) or emits light upon excitation (a fluorophore) to the analyte molecule. thermofisher.combachem.com Native this compound has some UV absorbance, but derivatization can significantly lower the limits of detection. helsinki.fi

Chromophores: Reagents like dinitrofluorobenzene (DNFB) or phenylisothiocyanate (PITC) introduce strong UV-absorbing groups, making the derivative easily detectable with a standard HPLC-UV detector. thermofisher.comchromatographyonline.com

Fluorophores: Reagents such as dansyl chloride, OPA, and fluorescamine (B152294) are used to create derivatives that are highly fluorescent. thermofisher.comthermofisher.com Fluorescence detection is generally more sensitive and selective than UV absorbance detection because fewer naturally occurring compounds fluoresce, leading to lower background interference. helsinki.fibachem.com The choice of reagent depends on the specific requirements of the analysis, including sensitivity needs and the presence of interfering substances in the sample matrix. thermofisher.comthermofisher.com

| Reagent | Abbreviation | Target Group | Detection Method Enhanced | Key Advantage |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Rapid reaction, forms highly fluorescent product. thermofisher.com |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | UV & Fluorescence | Forms stable derivatives. helsinki.fithermofisher.com |

| Dansyl chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence | Produces highly fluorescent derivatives with large Stokes shifts. thermofisher.com |

| Fluorescamine | - | Primary Amines | Fluorescence | Reagent is non-fluorescent; excess hydrolyzes to non-fluorescent products. thermofisher.com |

| Trifluoroacetic anhydride | TFAA | Primary Amines | GC-FID/MS | Increases volatility for GC analysis. h-brs.de |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for both qualitative and quantitative analysis. nih.govsaspublishers.com For the analysis of this compound and its derivatives, the coupling of chromatography with mass spectrometry (MS) is particularly valuable. springernature.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the high-resolution separation power of GC with the detection and identification capabilities of MS. asdlib.org As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). asdlib.org GC-MS is highly effective for the analysis of iodinated derivatives of aromatic amines, providing excellent sensitivity and structural information for unambiguous identification. nih.govresearchgate.net Recent developments using high-resolution mass analyzers like Orbitrap have further enhanced the characterization of such compounds in complex samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable tool for analyzing compounds that are not suitable for GC, such as those that are non-volatile or thermally labile. saspublishers.comresearchgate.net The eluent from the HPLC column is passed through an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates gas-phase ions from the liquid stream. asdlib.org These ions are then analyzed by the mass spectrometer. LC-MS provides two dimensions of data for each analyte: its retention time from the LC separation and its mass spectrum from the MS. researchgate.net This dual information offers very high selectivity and sensitivity, making it possible to detect and quantify trace levels of compounds like this compound in complex matrices such as pharmaceutical products or biological fluids. researchgate.netfrag-den-staat.de Tandem mass spectrometry (LC-MS/MS) can be used to further enhance selectivity and provide structural confirmation. researchgate.net

Future Directions and Emerging Research Avenues for 6 Iodopyridazin 3 Amine

Innovations in Sustainable Synthesis of 6-Iodopyridazin-3-amine